3-甲基-1H-吲哚-6-甲酸甲酯

描述

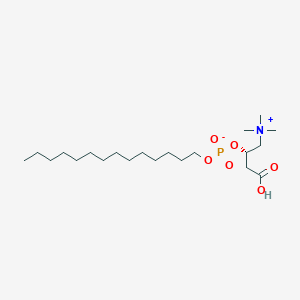

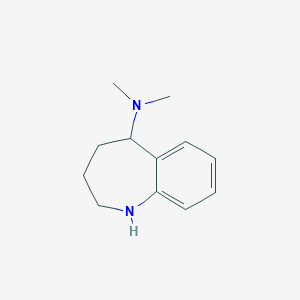

“Methyl 3-methyl-1H-indole-6-carboxylate” is a chemical compound . It is the methyl ester of indole-3-carboxylic acid . It has been used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .

Synthesis Analysis

The synthesis of “Methyl 3-methyl-1H-indole-6-carboxylate” involves several steps . One method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another method involves regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .

Molecular Structure Analysis

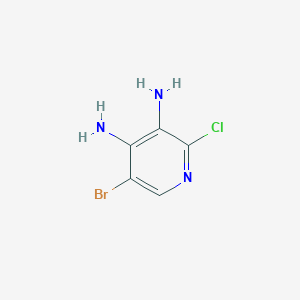

The molecular structure of “Methyl 3-methyl-1H-indole-6-carboxylate” can be represented by the formula C11H11NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

“Methyl 3-methyl-1H-indole-6-carboxylate” undergoes various chemical reactions . For instance, it undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate . It is also a reagent in the preparation of oncrasin-1 derivatives .

Physical And Chemical Properties Analysis

“Methyl 3-methyl-1H-indole-6-carboxylate” has a molecular weight of 189.21 . It is a solid substance . The storage temperature should be between 2-8°C .

科学研究应用

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

- Summary of Application: This compound is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines .

- Methods of Application: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .

- Results: The desired products were obtained in excellent yields and high regioselectivity .

Synthesis of Indole Derivatives

- Summary of Application: Indoles are a significant heterocyclic system in natural products and drugs .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results: Indoles, both natural and synthetic, show various biologically vital properties .

Preparation of Nitric Oxide Synthesis (nNOS) Inhibitors

- Summary of Application: Methyl indole-3-carboxylate is used as a reactant for the preparation of nitric oxide synthesis (nNOS) inhibitors .

Preparation of Protein Kinase C Alpha (PKC) Inhibitors

- Summary of Application: Methyl indole-3-carboxylate is used as a reactant for the preparation of protein kinase C alpha (PKC) inhibitors .

Tryptophan Dioxygenase Inhibitors

- Summary of Application: Methyl indole-6-carboxylate is used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators .

Inhibitor of Botulinum Neurotoxin

- Summary of Application: Methyl indole-6-carboxylate is used as a reactant for the preparation of inhibitors of botulinum neurotoxin .

Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids

- Summary of Application: Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results: Indoles, both natural and synthetic, show various biologically vital properties .

Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases

- Summary of Application: Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

安全和危害

属性

IUPAC Name |

methyl 3-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUBOSKPVMRVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620388 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-1H-indole-6-carboxylate | |

CAS RN |

184151-49-3 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)